molecular formula C14H17BFNO4 B12997844 5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B12997844
M. Wt: 293.10 g/mol
InChI Key: QNNRQXKTAYUADS-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronic ester derivative with a benzo[d]oxazole core

Preparation Methods

The synthesis of 5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. One common method includes the following steps :

    Starting Material: The synthesis begins with a suitable benzo[d]oxazole derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position using a fluorinating agent.

    Methylation: Methylation at the 3-position using a methylating reagent.

    Boronic Ester Formation: The final step involves the formation of the boronic ester group at the 6-position using a boronic acid derivative and a suitable coupling reagent.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

    Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the benzo[d]oxazole core.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar compounds to 5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H17BFNO4

Molecular Weight

293.10 g/mol

IUPAC Name

5-fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-6-11-10(7-9(8)16)17(5)12(18)19-11/h6-7H,1-5H3

InChI Key

QNNRQXKTAYUADS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)O3)C

Origin of Product

United States

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